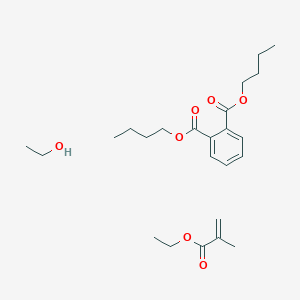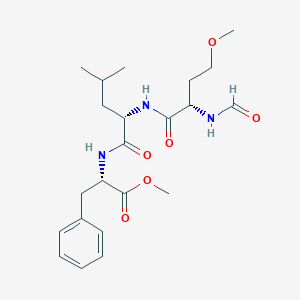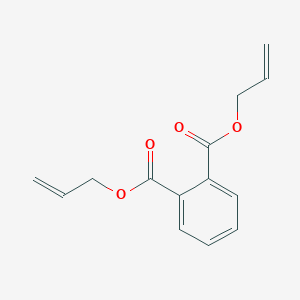
Diethylphthalat-d4
Übersicht
Beschreibung
This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
Diethyl Phthalate-d4 is utilized in various scientific research fields:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the behavior of phthalates in biological systems.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the production of high-performance materials and as a plasticizer in polymer industries.
Wirkmechanismus
Target of Action
Diethyl Phthalate-d4, also known as Diethyl phthalate-3,4,5,6-d4 or Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a deuterated compound of Diethyl Phthalate . It primarily targets the endocrine system, affecting the apoptotic system in PC12 cells . Phthalates, including Diethyl Phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Diethyl Phthalate-d4 interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of Diethyl Phthalate-d4 in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms, if the soil is also contaminated with methanol . This biodegradation has been observed in several soil bacteria .
Pharmacokinetics
It is known that phthalates, including diethyl phthalate, are absorbed, distributed, metabolized, and excreted in the body . The partitioning of phthalates among tissues is determined by various factors, including their physical and chemical attributes, which have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Result of Action
The action of Diethyl Phthalate-d4 results in the disruption of the endocrine system, affecting the apoptotic system in PC12 cells . The developed intermediates of the transesterification or demethylation, ethyl methyl phthalate and dimethyl phthalate, enhance the toxic effect and are able to disrupt the membrane of microorganisms .
Action Environment
Diethyl Phthalate-d4 may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . In air, Diethyl Phthalate-d4 may break down into other products . Environmental factors such as the presence of other contaminants (e.g., methanol in soil) can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Diethyl Phthalate-d4 interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been shown to inhibit the enzymatic activity of deoxyribonuclease I, an enzyme involved in DNA degradation . This interaction is primarily due to the binding of Diethyl Phthalate-d4 to amino groups in the enzyme’s amino acid residues, leading to structural deformation and decreased enzymatic activity .
Cellular Effects
Diethyl Phthalate-d4 has significant effects on various types of cells and cellular processes . It can disrupt the balance of the organism by interacting with hormone synthesis, transport, and metabolism, which can induce neurological disorders . It also alters the development and function of hormone-dependent structures within the nervous system . Furthermore, Diethyl Phthalate-d4 can affect gene expression and cellular metabolism, influencing cell function .
Molecular Mechanism
The molecular mechanism of Diethyl Phthalate-d4 involves several interactions at the molecular level. It induces multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disruption of cell function, and alteration of the expression and activity of important antioxidant enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of Diethyl Phthalate-d4 can change in laboratory settings. It has been observed that the inhibition rates of phthalates on deoxyribonuclease I enzymatic activity can reach up to 64% for Diethyl Phthalate-d4 . This indicates that the compound’s stability, degradation, and long-term effects on cellular function can vary significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of Diethyl Phthalate-d4 can vary with different dosages . At high doses, it has been observed to cause mild dermal acanthosis in rats .
Metabolic Pathways
Diethyl Phthalate-d4 is involved in various metabolic pathways. It is metabolized through hydrolytic reactions, with the primary metabolite being monoethyl phthalate . This metabolite is then further metabolized to phthalic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the deuteration of diethyl phthalate. The process includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The production facilities are equipped with specialized reactors and purification systems to ensure the high quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of diethyl benzene-1,2-dicarboxylate.
Reduction: Formation of diethyl benzene-1,2-dicarboxylate alcohols.
Substitution: Formation of substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phthalate: The non-deuterated version of the compound.
Dimethyl phthalate-3,4,5,6-d4: Another deuterated phthalate derivative.
Dibutyl phthalate-d4: A deuterated derivative with different alkyl groups
Uniqueness
Diethyl Phthalate-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various applications .
Eigenschaften
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-12-6 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)









